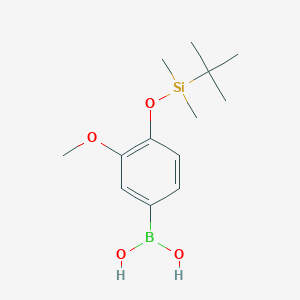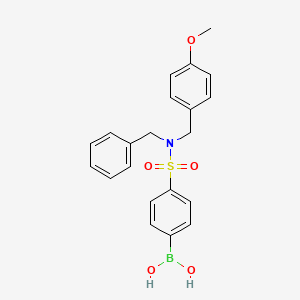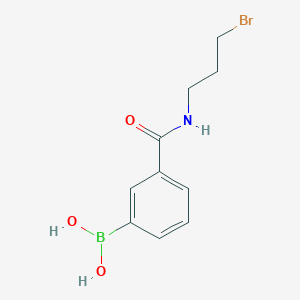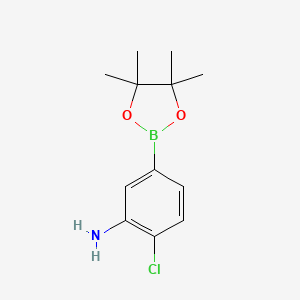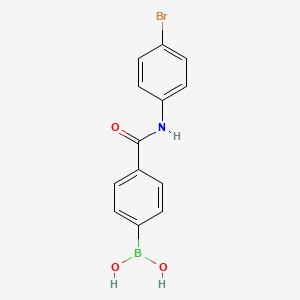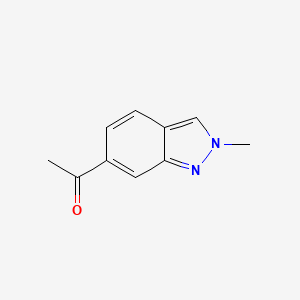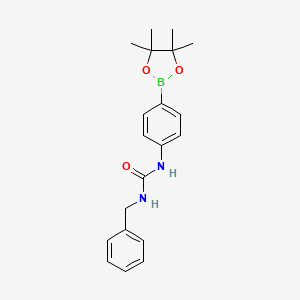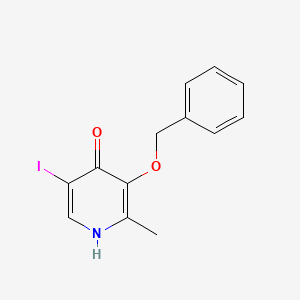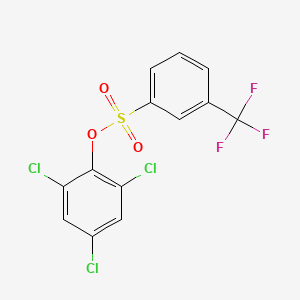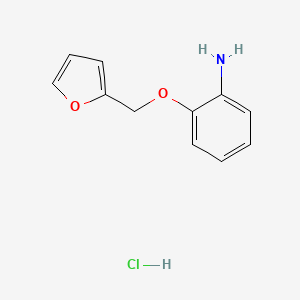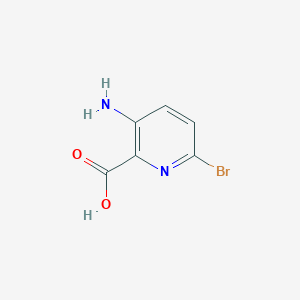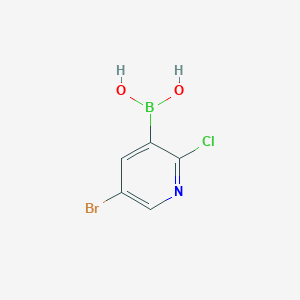
(5-Bromo-2-chloropyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(5-Bromo-2-chloropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C5H4BBrClNO2 . It is used in scientific experiments for its usefulness in forming reversible covalent bonds with biological molecules.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of pyrazole or pyrazole derivatives . Another method involves a Suzuki coupling with 2,5-dimethoxyphenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromine and chlorine atoms, and a boronic acid group . The exact mass of the molecule is 234.92100 .Chemical Reactions Analysis
Boronic acid-based compounds like “this compound” have been found to participate in various chemical reactions. For instance, they can undergo reversible click reactions which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They can also be used in the preparation of thienylpyridyl garlands via cross-coupling with heteroaryl halides .Physical And Chemical Properties Analysis
The compound has a density of 1.9 g/cm3 and a boiling point of 382.1ºC at 760 mmHg . The flash point is 184.9ºC .Applications De Recherche Scientifique
Materials Science Applications
Selective Ratiometric Fluorescence Detection of Fluoride Ions : Boronic acids have been utilized to tune the optical properties of lanthanide metal-organic frameworks (LMOFs) for dual-fluorescence emission, significantly improving the selectivity of LMOFs for the determination of F- ions. This application demonstrates the utility of boronic acids in developing sensitive and selective sensors for environmental and biological monitoring (Yang et al., 2017).
Organic Synthesis Enhancements
Suzuki–Miyaura Cross-Coupling Reactions : Boronic acids, including pyridinyl boronic acids, are pivotal in Suzuki–Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. For example, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl/heteroaryl boronic acids has been optimized for good yields, illustrating the versatility of boronic acids in cross-coupling reactions (Malik et al., 2020).
Pharmaceutical Research
Enantioselective Synthesis : Boronic acids are used in enantioselective synthesis processes to produce optically active compounds, which are crucial for the development of drugs with specific chiral properties. This application underscores the role of boronic acids in synthesizing compounds with desired stereochemistry, which can significantly impact the efficacy and safety profile of pharmaceutical agents (Bolm et al., 1992).
Mécanisme D'action
While the specific mechanism of action for “(5-Bromo-2-chloropyridin-3-yl)boronic acid” is not explicitly mentioned in the search results, boronic acids in general are known to form reversible covalent bonds with biological molecules. This property allows them to participate in various biological and chemical processes.
Safety and Hazards
“(5-Bromo-2-chloropyridin-3-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOTXMKSABQXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657010 | |
| Record name | (5-Bromo-2-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-19-4 | |
| Record name | B-(5-Bromo-2-chloro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




